Potassium bisaccharate

Overview

Description

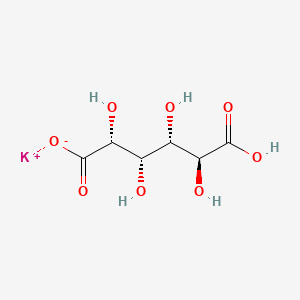

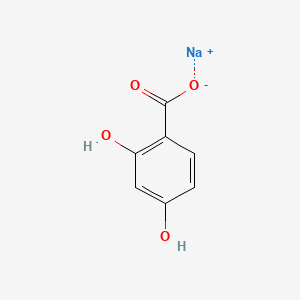

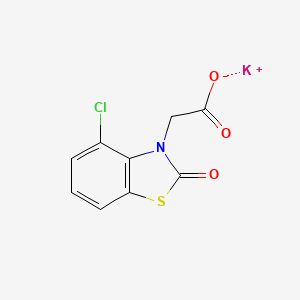

Potassium Bisaccharate, also known as Potassium D-Saccharate, is a light, off-white powder . It has a CAS number of 576-42-1 . It is slightly soluble in cold water and more soluble in hot water, acid, or alkaline solutions .

Synthesis Analysis

Potassium Bisaccharate can be synthesized from D-glucaric acid with potassium hydroxide in water . The reaction conditions involve cooling with ice . The yield of this synthesis method is 83.2 g .Molecular Structure Analysis

The molecular formula of Potassium Bisaccharate is C6H9KO8 . Its IUPAC name is potassium; (2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate .Physical And Chemical Properties Analysis

Potassium Bisaccharate is a light, off-white powder . It has a pH of 3.5 when in solution . It is slightly soluble in cold water and more soluble in hot water, acid, or alkaline solutions .Scientific Research Applications

Energy Storage

Potassium bisaccharate plays a crucial role in the field of energy storage. A new hybrid capacitor concept, the potassium metal capacitor (PMC), has been proposed where potassium metal and commercial activated carbon are applied as negative and positive electrodes, respectively . The electrolyte used is the same as that of non-aqueous potassium ion batteries . This concept enriches the types of metal ion capacitors and deepens the understanding of the energy storage mechanism of non-aqueous hybrid metal capacitors .

Horticulture

In horticulture, the application of potassium bisaccharate has shown significant effects on the growth and development of plants. For instance, it has been found to influence the growth and polysaccharide accumulation in the bulb of Lilium davidii var. unicolor . The application of potassium promoted the growth and increased the bulb polysaccharide content of L. davidii var. unicolor .

Medicine

Potassium bisaccharate has potential applications in the field of medicine. It has been found to exhibit biological properties such as antimicrobial and antitumor activities . However, more research is needed to fully understand and utilize these properties.

Biochemistry

In biochemistry, potassium bisaccharate is used in various research studies. Its interaction with other biochemical substances and its effect on various biochemical processes are areas of active research .

Food Sciences

Potassium bisaccharate also finds its application in food sciences. It is used in various food processing techniques and its impact on the nutritional value and safety of food is a subject of ongoing research .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Potassium bisaccharate, also known as D-Glucaric acid monopotassium salt, is a derivative of glucose after oxidation . It is present in plants and animals . The primary targets of this compound are the biochemical pathways involving glucuronic acid cycles and their associated metabolic processes .

Mode of Action

Potassium bisaccharate is the potassium salt form of saccharic acid . It plays a crucial role in the regulation of potassium homeostasis in the body . All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane . This gradient is partially responsible for maintaining the membrane potential .

Biochemical Pathways

Potassium bisaccharate is extensively used in research focused on biochemical pathways involving glucuronic acid cycles and their associated metabolic processes . It is pivotal for investigating the role of glucuronic acid pathways in detoxification processes where toxins and drugs are metabolized into more water-soluble compounds for excretion .

Pharmacokinetics

It is known that potassium plays a critical role in maintaining cellular function . Disturbances of potassium levels increase susceptibility to cardiac arrhythmia, drug toxicities, and sudden cardiac death . These abnormalities are of particular concern in patients with heart failure .

Result of Action

The action of Potassium bisaccharate results in the regulation of potassium homeostasis in the body . It helps in elucidating the enzyme-mediated transformations that glucuronic acid undergoes, which are crucial for understanding various metabolic diseases and conditions related to the excretory system of organisms .

Action Environment

The action of Potassium bisaccharate can be influenced by environmental factors. For instance, the presence of other ions in the environment can affect the efficiency of the Na-K ATPase exchanger . Additionally, the pH of the solution can influence the solubility of Potassium bisaccharate .

properties

IUPAC Name |

potassium;(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYZGUWQNIEQMH-IAMDKXPVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white powder; [GFS Chemicals MSDS] | |

| Record name | Potassium hydrogen glucarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

D-Saccharic acid potassium salt | |

CAS RN |

576-42-1 | |

| Record name | Potassium hydrogen saccharate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

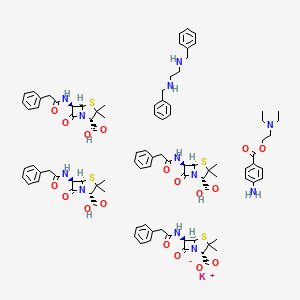

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B1260066.png)

![1,2,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B1260069.png)

![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)